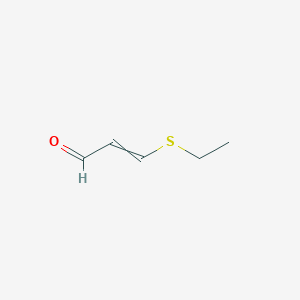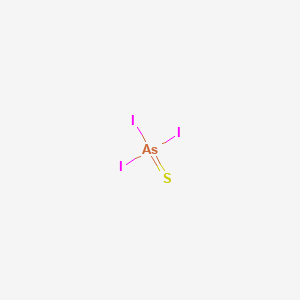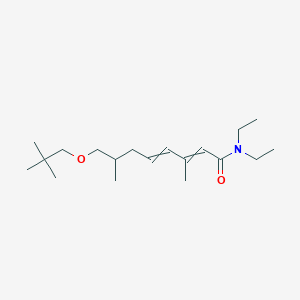
CID 78070266
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78070266 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Vorbereitungsmethoden
The synthesis of CID 78070266 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods can be categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and solvents . The reaction conditions include dissolving the phenyl-containing diamine substance and other reagents in a medium-high boiling point solvent, followed by a series of reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated machinery and controlled reaction conditions. These methods ensure the consistent quality and purity of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
CID 78070266 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions vary depending on the desired outcome.
Types of Reactions
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions involve the use of reducing agents to convert this compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
CID 78070266 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of new compounds.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and treatment of various diseases.
Industry
In industry, this compound is used in the production of materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of CID 78070266 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity.
Molecular Targets
This compound targets specific proteins and enzymes involved in various cellular processes. By binding to these targets, it can influence their activity and alter cellular functions.
Pathways Involved
The pathways involved in the mechanism of action of this compound include signaling pathways, metabolic pathways, and regulatory pathways. The compound’s interaction with these pathways can lead to changes in cellular behavior and physiological responses.
Vergleich Mit ähnlichen Verbindungen
CID 78070266 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties.
Similar Compounds
CID 91851924: This compound has a similar structure and undergoes similar chemical reactions.
Tranexamic Acid: Although primarily used as an antifibrinolytic, tranexamic acid shares some structural similarities with this compound.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
Al2Pd |
|---|---|
Molekulargewicht |
160.38 g/mol |
InChI |
InChI=1S/2Al.Pd |
InChI-Schlüssel |
BYBVBCOOYXMJKR-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[Al].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
![2-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14624029.png)
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)

![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)





